molecular formula C22H30N2O B2389264 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide CAS No. 852138-06-8

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

Cat. No.: B2389264
CAS No.: 852138-06-8
M. Wt: 338.495
InChI Key: WCQVYQYKVYRAOP-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a complex organic compound that features a cyclohexyl group and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide typically involves the reaction of cyclohexylamine with a suitable carbazole derivative under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting intermediate is then further reacted with propanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as catalysts, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is unique due to the presence of both cyclohexyl and tetrahydrocarbazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h10,12,14,16,24H,1-9,11,13,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQVYQYKVYRAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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